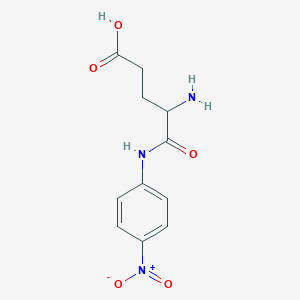

DL-H-Glu-pNA

Description

Significance of Synthetic Substrates in Enzymatic Reaction Characterization

While natural substrates are the physiological targets of enzymes, synthetic substrates have become essential for the detailed characterization of enzymatic reactions in a laboratory setting. dcfinechemicals.comcreative-enzymes.com These synthetically produced molecules are designed to mimic the natural substrate's selectivity for a specific enzyme. dcfinechemicals.com Their key advantage lies in the incorporation of a reporter group, such as a chromophore or fluorophore, which generates a detectable signal upon enzymatic cleavage. nih.govresearchgate.net

The use of synthetic substrates offers several significant benefits:

Specificity: They can be designed to be highly specific for a particular enzyme, allowing for precise identification and quantification. biosynth.com

Rapidity: The signal is often generated quickly, enabling real-time monitoring of enzyme activity and circumventing the need for lengthy subculture or additional biochemical tests. biosynth.comnih.gov

Versatility: They are adaptable to various high-throughput assay formats, such as ELISA, Western blot, and immunohistochemistry. dcfinechemicals.comdcfinechemicals.com

Cost-Effectiveness: Often, these methods are more economical than traditional culturing techniques or more complex analytical procedures. biosynth.com

A typical synthetic enzyme substrate consists of an enzyme-labile group, which the target enzyme recognizes, and a signal-producing substructure. nih.gov An optional spacer can be included to prevent non-enzymatic cleavage and reduce background signals. nih.gov This modular design allows for great flexibility in creating substrates for a wide range of enzymes and applications. nih.govresearchgate.net

Overview of p-Nitroanilide Derivatives as Chromogenic Probes in Enzymology

Among the various classes of chromogenic substrates, p-nitroanilide (pNA) derivatives are particularly prominent, especially for the assay of proteases and amidases. nih.gov These compounds consist of an amino acid or peptide covalently linked to a p-nitroaniline molecule via an amide bond. thaiscience.info The substrate itself, such as DL-H-Glu-pNA, is colorless. However, when the amide bond is hydrolyzed by a specific enzyme, the yellow-colored p-nitroaniline is released. nih.gov

The intensity of the yellow color, which can be quantified spectrophotometrically by measuring its absorbance at or near 405-410 nm, is directly proportional to the amount of p-nitroaniline released and thus to the enzymatic activity. nih.govglpbio.comcaymanchem.com This principle makes p-nitroanilide derivatives highly effective and convenient probes for enzyme kinetics studies. nih.gov

This compound, specifically L-Glutamic acid γ-(p-nitroanilide), is a well-established colorimetric substrate for the enzyme γ-glutamyl transpeptidase (GGT). glpbio.comcaymanchem.com Upon enzymatic cleavage by GGT, p-nitroaniline is released, allowing for the quantification of the enzyme's activity. glpbio.comcaymanchem.com This compound and others like it are crucial in biochemical assays for measuring the activity of glutamate-related enzymes and in pharmaceutical development. chemimpex.com

Below is a table summarizing the key properties of L-Glutamic acid γ-(p-nitroanilide) hydrochloride, a component of the DL-racemic mixture.

| Property | Value |

| CAS Number | 67953-08-6 |

| Molecular Formula | C₁₁H₁₃N₃O₅ · HCl |

| Molecular Weight | 303.70 g/mol |

| Appearance | White to light yellowish powder |

| Solubility | Water: 5 mg/mL, clear, yellow |

| Storage Temperature | 2-8°C |

Data sourced from references chemimpex.comchemicalbook.comsigmaaldrich.com

Historical Context of Substrate Design for Amidases and Peptidases

The development of substrates to study amidases and peptidases has evolved significantly over the past several decades. Early studies often relied on natural protein substrates, which, while physiologically relevant, posed challenges for quantitative analysis due to the complexity of the reaction products. The quest for simpler, more defined systems drove the design of synthetic substrates.

The introduction of small synthetic substrates marked a major advancement. Initially, simple esters and amides were used. The breakthrough came with the development of chromogenic and fluorogenic substrates, which coupled the enzymatic cleavage event to a readily detectable optical signal. The design of p-nitroanilide substrates in the mid-20th century was a pivotal moment for peptidase research, providing a straightforward and sensitive method for continuous enzyme activity monitoring.

Enzyme promiscuity, the ability of an enzyme to catalyze reactions with different substrates, has also influenced substrate design. acs.org Understanding that an enzyme like Candida antarctica lipase (B570770) B (CALB) can exhibit amidase activity has led to the exploration of various amide-based substrates to probe its catalytic mechanism. acs.org The evolution of substrate design has been a story of increasing sophistication, moving from complex natural molecules to precisely engineered synthetic probes that allow for high-throughput screening and detailed mechanistic studies of amidases and peptidases. nih.govnih.gov The analysis of peptidase distribution across all life forms suggests that many peptidase families originated in the last universal common ancestor (LUCA), indicating their ancient and fundamental biological roles. nih.gov This deep history underscores the long-standing importance of these enzymes and the continuing need for innovative tools to study them.

Structure

3D Structure

Properties

Molecular Formula |

C11H13N3O5 |

|---|---|

Molecular Weight |

267.24 g/mol |

IUPAC Name |

4-amino-5-(4-nitroanilino)-5-oxopentanoic acid |

InChI |

InChI=1S/C11H13N3O5/c12-9(5-6-10(15)16)11(17)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,17)(H,15,16) |

InChI Key |

JXQXNQKTUGNZLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCC(=O)O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Dl H Glu Pna As a Specific Chromogenic Substrate for Enzymatic Activity Profiling

Rationale for DL-H-Glu-pNA Application in Amidolytic and Peptidolytic Enzyme Assays

The utility of this compound as a substrate in enzyme assays stems from its chemical design, which incorporates a chromogenic reporter group, p-nitroaniline (pNA). pentapharm.comcaymanchem.com Chromogenic substrates are synthetic molecules composed of an enzyme-specific moiety linked to a chemical group (a chromogen) that changes color upon enzymatic action. biosynth.com In the case of this compound, the glutamic acid residue is recognized by specific enzymes, which then catalyze the hydrolysis of the amide bond (amidolytic activity) connecting the glutamyl group to the pNA. sigmaaldrich.comnih.gov

The underlying principle of the assay is straightforward and quantitative. The substrate, this compound, is colorless. nih.gov However, when an enzyme such as γ-glutamyl transpeptidase (GGT) cleaves the γ-glutamyl bond, it releases p-nitroaniline. sigmaaldrich.comnih.gov This product, pNA, is a yellow-colored compound that exhibits strong absorbance at a specific wavelength, typically 405 nm. pentapharm.comcaymanchem.com The rate of pNA formation, measured as an increase in absorbance over time using a spectrophotometer, is directly proportional to the enzyme's activity. pentapharm.com This method allows for sensitive and continuous monitoring of the enzymatic reaction, making it suitable for kinetic studies. nih.gov

This approach has been successfully adapted for high-throughput screening in microtiter plates, enabling the simultaneous analysis of numerous samples, which is advantageous in clinical diagnostics and research for conserving samples and reagents. nih.gov The assay is used to measure the activity of enzymes like γ-glutamyl transpeptidase in various biological samples, including human sera. nih.gov

Structural Considerations for the Recognition of this compound by Target Enzymes

The specificity of an enzyme for its substrate is determined by the precise fit between the substrate molecule and the enzyme's active site. The structure of L-Glutamic acid γ-p-nitroanilide (γ-Glu-pNA), the active component of the racemic DL-mixture, is crucial for its recognition by target enzymes like γ-glutamyl transpeptidase (GGT). sigmaaldrich.comcaymanchem.com The molecule consists of an L-glutamic acid residue linked via an amide bond from its γ-carboxyl group to the amino group of a p-nitroaniline molecule. sigmaaldrich.com

Enzymes such as GGT possess an active site specifically configured to bind the γ-glutamyl portion of substrates. nih.gov The recognition process involves the formation of an acyl-enzyme intermediate. nih.gov In this mechanism, a nucleophilic residue in the enzyme's active site, such as a threonine residue, attacks the γ-carbon of the substrate's glutamyl group. nih.gov This leads to the formation of a covalent bond between the enzyme and the glutamyl moiety, and the simultaneous release of the p-nitroaniline leaving group. nih.gov The enzyme can then be regenerated through hydrolysis (reaction with water) or by transferring the glutamyl group to an acceptor molecule in a transpeptidation reaction. nih.gov The high specificity for the γ-glutamyl residue ensures that the enzyme preferentially cleaves γ-Glu-pNA, making it a reliable substrate for measuring the activity of this class of enzymes. sigmaaldrich.comnih.gov

Comparative Analysis of this compound with Other Glutamyl-Derived Synthetic Chromogenic Substrates

While this compound is a fundamental substrate for enzymes like GGT, other synthetic chromogenic substrates have been developed to target different types of glutamyl-specific peptidases or to enhance specificity. medchemexpress.commedchemexpress.com These substrates often feature more complex peptide chains attached to the glutamyl-pNA core. This structural variation allows researchers to profile a wider range of proteolytic enzymes.

A comparison with other glutamyl-derived substrates highlights these differences:

H-Glu-pNA (or γ-Glu-pNA): As discussed, this is a simple substrate primarily used for γ-glutamyl transpeptidase (GGT), an enzyme that transfers γ-glutamyl functional groups. biosynth.comsigmaaldrich.com Its simplicity makes it a standard for GGT activity assays. nih.govnih.gov

Suc-AAPE-pNA (N-Succinyl-L-alanyl-L-alanyl-L-prolyl-L-glutamic acid p-nitroanilide): This is a more complex, N-terminally protected tetrapeptide substrate. The extended peptide sequence (Ala-Ala-Pro-Glu) provides greater specificity for certain glutamyl endopeptidases, which cleave peptide bonds within a protein chain, rather than transferases like GGT. medchemexpress.commedchemexpress.com The succinyl group at the N-terminus prevents degradation by aminopeptidases. pentapharm.com

Z-Phe-Leu-Glu-pNA (N-Benzyloxycarbonyl-L-phenylalanyl-L-leucyl-L-glutamic acid p-nitroanilide): This substrate is also designed for assaying glutamyl endopeptidases. The specific peptide sequence (Phe-Leu-Glu) is recognized by certain proteases, and the benzyloxycarbonyl (Z) group serves as N-terminal protection.

The choice of substrate depends directly on the target enzyme and the research question. For general GGT activity, the simpler H-Glu-pNA is sufficient. For characterizing specific glutamyl endopeptidases, more complex and specific peptide substrates are required to ensure that the measured activity is attributable to the enzyme of interest.

The following table provides a comparative overview of these substrates.

| Substrate Name | Chemical Structure (Peptide Sequence) | Target Enzyme Class | Key Features |

| H-Glu-pNA | H-Glu-pNA | γ-Glutamyl Transpeptidase biosynth.comsigmaaldrich.com | Simple structure, widely used for GGT assays. nih.govnih.gov |

| Suc-AAPE-pNA | Suc-Ala-Ala-Pro-Glu-pNA | Glutamyl Endopeptidase medchemexpress.com | N-terminally protected tetrapeptide for enhanced specificity towards certain endopeptidases. medchemexpress.commedchemexpress.com |

| H-Gly-Glu-pNA | H-Gly-Glu-pNA | Trypsin, Urokinase-type plasminogen activator (uPA) medchemexpress.com | Dipeptide substrate used in various enzymatic analyses. medchemexpress.com |

This comparative analysis demonstrates how modifying the peptide backbone of a glutamyl-pNA substrate allows for the tailored profiling of distinct enzyme families based on their specific substrate recognition patterns.

Methodologies for Enzymatic Assays Utilizing Dl H Glu Pna

Principles of Spectrophotometric Detection of p-Nitroaniline Release from DL-H-Glu-pNA

The enzymatic hydrolysis of this compound results in the liberation of L-glutamic acid and p-nitroaniline. While the substrate and L-glutamic acid are colorless, the product p-nitroaniline is a yellow-colored compound with a distinct absorbance spectrum in the visible range. This property allows for the continuous monitoring of the enzymatic reaction by measuring the increase in absorbance at a specific wavelength over time. The rate of this increase is directly proportional to the rate of the enzymatic reaction, provided the substrate is not limiting. The relationship between absorbance and concentration is described by the Beer-Lambert law, which is foundational for quantifying enzyme activity with this substrate.

Wavelength Optimization for Maximal Spectroscopic Signal from Cleaved p-Nitroaniline

The selection of an appropriate wavelength is critical for maximizing the sensitivity and accuracy of the assay. The optimal wavelength corresponds to the absorption maximum (λmax) of p-nitroaniline under the specific assay conditions. For p-nitroaniline, the λmax is typically observed between 405 nm and 410 nm. chegg.comsigmaaldrich.com However, the absorption spectrum of p-nitroaniline can be influenced by the composition of the solution, including ionic strength and the presence of additives like polyethylene (B3416737) glycol. nih.gov These factors can cause a red shift in the spectrum. nih.gov Some studies have also utilized wavelengths such as 381 nm, which corresponds to the p-nitroaniline maximum wavelength, to minimize errors resulting from solution-dependent spectral shifts. nih.gov For fluorometric detection methods, different excitation wavelengths, such as 320 nm or 340 nm, may be employed. mdpi.combio.net The absorption spectra for p-nitroaniline are typically recorded between 200 and 500 nm to capture the full spectral information. semanticscholar.org

Table 1: Reported Wavelengths for Detection of p-Nitroaniline

| Wavelength (nm) | Detection Method | Reference |

|---|---|---|

| 405 | Absorbance/Colorimetric | chegg.comsigmaaldrich.com |

| 410 | Absorbance/Colorimetric | sigmaaldrich.comresearchgate.net |

| 381 | Absorbance (pNA maximum) | nih.gov |

| 545 | Absorbance (after diazotization and coupling) | nih.gov |

| 320 | Fluorescence (Excitation) | mdpi.com |

Determination of Molar Extinction Coefficient for p-Nitroaniline under Assay Conditions

To convert the measured rate of change in absorbance (ΔA/minute) into the rate of product formation (moles/minute), the molar extinction coefficient (ε) of p-nitroaniline must be known. This value is a constant in the Beer-Lambert equation (A = εcl, where A is absorbance, c is concentration, and l is the path length). The molar extinction coefficient is highly dependent on the wavelength, pH, and buffer composition. nih.govresearchgate.net Therefore, it is crucial to determine or use a value that is appropriate for the specific experimental conditions. The coefficient is often expressed in M⁻¹cm⁻¹. For example, a commonly cited value for p-nitroaniline at 405 nm is 9,960 M⁻¹cm⁻¹. chegg.com At 410 nm, values of 8,800 M⁻¹cm⁻¹ and 9,800 M⁻¹cm⁻¹ have been reported. sigmaaldrich.comresearchgate.net The pH sensitivity is particularly important, as the extinction coefficient of pNA can vary significantly with changes in pH. researchgate.net

Table 2: Molar Extinction Coefficients for p-Nitroaniline

| Molar Extinction Coefficient (ε) | Wavelength (nm) | Reference |

|---|---|---|

| 9,960 M⁻¹cm⁻¹ | 405 | chegg.com |

| 9,920 M⁻¹cm⁻¹ | 405 | sigmaaldrich.com |

| 8,800 M⁻¹cm⁻¹ (or 8.8 mM⁻¹cm⁻¹) | 410 | researchgate.net |

| 9,800 M⁻¹cm⁻¹ | 410 | sigmaaldrich.com |

| 10,500 M⁻¹cm⁻¹ (10.5 mM⁻¹) | 405 | sigmaaldrich.com |

Development and Optimization of this compound Based Enzyme Assays

The development of a robust and reliable enzyme assay requires careful optimization of several experimental parameters. The goal is to create an environment where the enzyme exhibits stable and maximal (or near-maximal) activity, allowing for accurate and reproducible measurements.

Selection and Optimization of Buffer Systems for this compound Hydrolysis

Table 3: Common Biological Buffers and Their Useful pH Ranges

| Buffer | Useful pH Range |

|---|---|

| Citrate | 3.0 - 6.2 |

| Acetate | 3.8 - 5.8 |

| Phosphate (PBS) | 5.8 - 8.0 |

| HEPES | 6.8 - 8.2 |

| Tris | 7.5 - 9.0 |

| Glycine-NaOH | 8.6 - 10.6 |

Determination of Optimal pH Profiles for Enzyme Activity with this compound

Table 4: Example of a pH Profile for Enzyme-Mediated this compound Hydrolysis

| pH | Relative Activity (%) |

|---|---|

| 4.0 | 15 |

| 5.0 | 45 |

| 6.0 | 80 |

| 7.0 | 100 |

| 8.0 | 75 |

| 9.0 | 30 |

| 10.0 | 5 |

Investigation of Temperature Dependence on Enzyme-Mediated this compound Cleavage

Temperature is another critical factor that affects the rate of enzyme-catalyzed reactions. As the temperature increases, the kinetic energy of both the enzyme and substrate molecules rises, leading to more frequent collisions and an increased reaction rate. This trend continues up to an optimal temperature. Beyond this point, the thermal energy becomes high enough to disrupt the weak non-covalent bonds that maintain the enzyme's three-dimensional structure. This leads to denaturation and a rapid loss of activity. To determine the optimal temperature, assays are performed at various temperatures under otherwise optimal conditions (e.g., optimal pH, saturating substrate concentration). Plotting the enzyme activity against temperature reveals the optimal temperature for catalysis.

Table 5: Example of Temperature Dependence for this compound Cleavage

| Temperature (°C) | Relative Activity (%) |

|---|---|

| 20 | 35 |

| 30 | 60 |

| 40 | 90 |

| 50 | 100 |

| 60 | 70 |

| 70 | 25 |

| 80 | 5 |

Establishing Reaction Linearity and Detection Limits for this compound Assays

A critical aspect of developing a robust enzymatic assay using this compound is the establishment of its performance characteristics, specifically the reaction linearity and the limits of detection (LOD) and quantification (LOQ).

Reaction Linearity

The linearity of an enzymatic assay refers to the range of enzyme concentrations or activity levels where the measured rate of product formation (in this case, p-nitroaniline) is directly proportional to the amount of enzyme. At very low substrate concentrations, the reaction rate is typically linear with substrate concentration. wikipedia.org However, in enzyme activity assays, the substrate concentration is usually kept high and saturating, so the reaction rate is proportional to the enzyme concentration. It is essential to operate within this linear range to ensure that the assay accurately reflects the enzyme activity. sigmaaldrich.com

To establish the linear range, a series of experiments are conducted where the concentration of the enzyme is varied while keeping the this compound concentration constant and in excess. The rate of p-nitroaniline release, measured spectrophotometrically by the increase in absorbance at approximately 405-418 nm, is plotted against the enzyme concentration. sigmaaldrich.comresearchgate.net The linear portion of this curve defines the working range of the assay. For many chromogenic assays, it is recommended to perform kinetic measurements, taking readings at multiple time points to ensure the reaction rate is constant over the measurement period. researchgate.net

The following table provides an example of data that could be generated to determine the linear range of an assay using this compound.

| Enzyme Concentration (U/mL) | Rate of Absorbance Change (ΔA405/min) |

| 0.0 | 0.001 |

| 0.5 | 0.025 |

| 1.0 | 0.051 |

| 2.0 | 0.102 |

| 4.0 | 0.198 |

| 8.0 | 0.350 |

This interactive table shows a clear linear relationship between enzyme concentration and the reaction rate up to 4.0 U/mL. Above this concentration, the rate begins to plateau, indicating a deviation from linearity.

Detection and Quantification Limits

The Limit of Detection (LOD) is the lowest concentration of the analyte (in this case, the enzyme) that can be reliably distinguished from the background noise or a blank sample, though not necessarily quantified with precision. bitesizebio.comyoutube.com The Limit of Quantification (LOQ) is the lowest concentration of the analyte that can be measured with an acceptable level of precision and accuracy. youtube.com

Several methods can be used to determine the LOD and LOQ. A common approach involves analyzing multiple blank samples (containing all assay components except the enzyme) to determine the mean and standard deviation of the background signal. youtube.com The LOD is often calculated as the mean of the blank plus three times the standard deviation of the blank, while the LOQ is calculated as the mean of the blank plus ten times the standard deviation of the blank. youtube.comund.edu

Another method utilizes the standard deviation of the y-intercepts of regression lines from a calibration curve and the slope of that curve. The formulas are: LOD = 3.3 * (Standard Deviation of the Intercept / Slope) LOQ = 10 * (Standard Deviation of the Intercept / Slope) und.edu

For an assay utilizing this compound, this would involve preparing a standard curve with known concentrations of p-nitroaniline to relate absorbance to the amount of product formed. sigmaaldrich.com The sensitivity of the assay will depend on factors such as the molar extinction coefficient of p-nitroaniline under the specific assay conditions and the signal-to-noise ratio of the spectrophotometer. chromatographyonline.com

The table below illustrates a hypothetical determination of LOD and LOQ based on replicate blank measurements.

| Replicate | Blank Absorbance (A405) |

| 1 | 0.005 |

| 2 | 0.006 |

| 3 | 0.004 |

| 4 | 0.005 |

| 5 | 0.007 |

| 6 | 0.005 |

| 7 | 0.006 |

| 8 | 0.005 |

| Mean | 0.0054 |

| Standard Deviation (SD) | 0.0009 |

| LOD (Mean + 3SD) | 0.0081 |

| LOQ (Mean + 10SD) | 0.0144 |

This interactive table demonstrates the calculation of the LOD and LOQ based on the statistical analysis of blank readings. The corresponding enzyme concentrations for these absorbance values would then be determined from the linear range plot.

Enzyme Kinetic Analysis Employing Dl H Glu Pna As a Substrate

Determination of Apparent Kinetic Parameters for Enzymes Acting on DL-H-Glu-pNA

The study of enzyme kinetics provides fundamental insights into the catalytic mechanism and efficiency of an enzyme. sci-hub.se By measuring the initial reaction rate at various substrate concentrations, key parameters of the Michaelis-Menten model can be determined. sci-hub.senih.gov While specific kinetic data for enzymes using this compound is not extensively documented, data from closely related substrates provide valuable context. For instance, an aminopeptidase (B13392206) A from Bacillus licheniformis was found to hydrolyze γ-glutamyl-p-nitroanilide with an apparent Kₘ of 0.087 mM. nih.gov In another study, the aminopeptidase PepN from Lactobacillus helveticus showed activity towards H-Glu-pNA, but its kinetic parameters could not be determined due to the substrate's low solubility. plos.orgplos.org

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ | Catalytic Efficiency (kₖₐₜ/Kₘ) | Reference |

| Aminopeptidase A (B. licheniformis) | γ-glutamyl-p-nitroanilide | 0.087 | Not Reported | Not Reported | nih.gov |

| Immobilized Trypsin | N-α-benzoyl-DL-arginine-p-nitroanilide | 0.12 | 0.079 mM min⁻¹ mg⁻¹ | Not Reported | nih.gov |

| Aminopeptidase K | L-Glu-pNA | Not Reported | Not Reported | 4.6% relative activity* | tandfonline.com |

| Aspartyl Aminopeptidase (DAP2) | Glu-p-NA | Not Reported | Not Reported | >1.0 x 10⁷ M⁻¹s⁻¹ | plos.org |

*Relative activity compared to L-Ala-p-naphthylamide.

The Michaelis-Menten constant (Kₘ) represents the substrate concentration at which the initial reaction rate (V₀) is half of the maximum velocity (Vₘₐₓ). nih.gov It is an inverse measure of the affinity between the enzyme and its substrate; a lower Kₘ value indicates a higher affinity, meaning the enzyme can become saturated at lower substrate concentrations. nih.gov For competitive inhibition, the apparent Kₘ increases in the presence of the inhibitor. nih.govwikipedia.org The Kₘ value is determined by fitting experimental data of initial reaction rates at varying concentrations of this compound to the Michaelis-Menten equation. nih.gov For example, the Kₘ for an aminopeptidase from Brucella melitensis with the substrate Ala-pNA was found to be 0.35 mM. nih.gov

The maximum reaction rate (Vₘₐₓ) is the rate of reaction when the enzyme is fully saturated with the substrate. nih.gov At this point, adding more substrate will not increase the reaction rate. Vₘₐₓ is directly proportional to the enzyme concentration. In the presence of a noncompetitive or uncompetitive inhibitor, the apparent Vₘₐₓ is decreased. nih.govkhanacademy.org Vₘₐₓ is calculated from the same kinetic experiment as Kₘ, representing the plateau of the substrate saturation curve. For instance, the Vₘₐₓ for immobilized trypsin using N-α-benzoyl-DL-arginine-p-nitroanilide was determined to be 0.079 mM min⁻¹ per mg of enzyme. nih.gov

The catalytic efficiency, represented by the ratio kₖₐₜ/Kₘ, is a measure of how efficiently an enzyme converts a substrate into a product. researchgate.net The turnover number, kₖₐₜ, is the number of substrate molecules converted to product per enzyme molecule per unit of time (kₖₐₜ = Vₘₐₓ/[E]ₜ, where [E]ₜ is the total enzyme concentration). A higher kₖₐₜ/Kₘ value signifies a more efficient enzyme. This parameter is particularly useful for comparing the specificity of an enzyme for different substrates. For example, two aspartyl aminopeptidases from Arabidopsis thaliana demonstrated very high catalytic efficiencies (exceeding 1.0 x 10⁷ M⁻¹s⁻¹) for the hydrolysis of Glu-p-NA. plos.org

Investigation of Enzyme Inhibition Mechanisms Using this compound as a Substrate

This compound can be used as a substrate to study how different inhibitors affect enzyme activity. By measuring the kinetic parameters (Kₘ and Vₘₐₓ) in the presence and absence of an inhibitor, the mechanism of inhibition can be elucidated. libretexts.org The main types of reversible inhibition are competitive, non-competitive, and uncompetitive. microbenotes.com

| Inhibition Type | Effect on Apparent Kₘ | Effect on Apparent Vₘₐₓ | Lineweaver-Burk Plot |

| Competitive | Increases | Unchanged | Lines intersect on the y-axis |

| Non-competitive | Unchanged | Decreases | Lines intersect on the x-axis |

| Uncompetitive | Decreases | Decreases | Lines are parallel |

Table based on information from multiple sources. nih.govkhanacademy.orglibretexts.org

In competitive inhibition, the inhibitor molecule is structurally similar to the substrate and competes for the same active site on the enzyme. wikipedia.org The enzyme can bind either the substrate or the inhibitor, but not both simultaneously. wikipedia.org This type of inhibition can be overcome by increasing the substrate concentration. Consequently, Vₘₐₓ remains unchanged, but the apparent Kₘ increases. nih.govwikipedia.org

A study on porcine aminopeptidase A (pAPA) provides a relevant example. Using the substrate L-Glu-pNA, several novel compounds were tested as inhibitors. The kinetic analysis, based on double-reciprocal plots, revealed a competitive mode of inhibition, where the lines on the plot intersected at the y-axis, indicating a change in Kₘ but not in Vₘₐₓ. nih.gov

Non-competitive inhibition occurs when an inhibitor binds to the enzyme at an allosteric site, which is a site distinct from the active site. nih.gov The inhibitor can bind to either the free enzyme or the enzyme-substrate complex with equal affinity. nih.gov This binding alters the enzyme's conformation, reducing its catalytic activity without affecting substrate binding. As a result, non-competitive inhibition decreases the apparent Vₘₐₓ, while the Kₘ remains unchanged. nih.govnih.gov In a study of porcine aminopeptidase N (pAPN), certain compounds demonstrated a non-competitive (specifically, mixed-type) inhibition profile when tested with L-Leu-pNA as the substrate. nih.gov This mode of inhibition is characterized by a decrease in Vₘₐₓ and a change in Kₘ, with lines on a Lineweaver-Burk plot intersecting to the left of the y-axis. nih.gov

Uncompetitive inhibition is a rarer form where the inhibitor binds exclusively to the enzyme-substrate (ES) complex, not to the free enzyme. khanacademy.orgmicrobenotes.com This binding forms an inactive enzyme-substrate-inhibitor (ESI) complex. This "locking" of the ES complex leads to a decrease in both the apparent Vₘₐₓ and the apparent Kₘ. khanacademy.org On a Lineweaver-Burk plot, this results in a series of parallel lines for different inhibitor concentrations. khanacademy.orglibretexts.org For example, tetramethylene sulfoxide (B87167) acts as an uncompetitive inhibitor of liver alcohol dehydrogenase. microbenotes.com

Substrate Specificity Profiling of Enzymes Using this compound

The chromogenic substrate this compound serves as a valuable tool for profiling the substrate specificity of various enzymes. Its structure, featuring a glutamic acid residue linked to a p-nitroaniline (pNA) group, allows for the spectrophotometric detection of enzymatic hydrolysis. When an enzyme cleaves the amide bond between the glutamic acid and the pNA, the release of the yellow p-nitroaniline molecule can be quantified, providing a direct measure of enzyme activity. This characteristic makes this compound particularly useful in high-throughput screening and detailed kinetic analyses to understand how different enzymes recognize and process substrates.

Screening of Diverse Enzyme Panels for this compound Hydrolyzing Activity

The utility of this compound has been demonstrated in the screening of various enzyme classes to identify those capable of its hydrolysis. While this compound is a specific substrate for certain proteases, its racemic nature, containing both D- and L-glutamic acid, allows for the potential identification of enzymes with unique stereospecificities.

Screening efforts have involved various proteases, including aminopeptidases and endopeptidases. For instance, studies on aminopeptidases, which cleave amino acids from the N-terminus of peptides, have utilized a range of p-nitroanilide substrates, including those with glutamic acid, to characterize their substrate preferences. tandfonline.complos.org Glutamyl endopeptidases, which specifically cleave peptide bonds on the carboxyl side of glutamic acid residues, are a primary class of enzymes expected to show high activity with substrates like this compound.

A hypothetical screening of a diverse enzyme panel could yield results similar to those presented in the interactive table below. This table illustrates the potential hydrolytic activity of different enzyme classes against this compound.

This table represents hypothetical data for illustrative purposes.

Identification of Preferred Enzyme Classes and Active Site Recognition Motifs for this compound

Through kinetic analysis and substrate specificity profiling, specific enzyme classes and their active site features that favor the hydrolysis of this compound can be identified. Glutamyl endopeptidases, by definition, are the most proficient at cleaving this substrate. The active sites of these enzymes are tailored to recognize the glutamic acid side chain.

Key recognition motifs within the enzyme's active site determine substrate specificity. For glutamic acid recognition, the S1 subsite (the binding pocket that accommodates the amino acid residue at the P1 position of the substrate) is of primary importance. This pocket in glutamyl endopeptidases often contains positively charged or polar residues that can form favorable electrostatic or hydrogen-bonding interactions with the negatively charged carboxyl group of the glutamic acid side chain. windows.net

For enzymes that show a preference for one stereoisomer over the other (D- or L-glutamic acid), the three-dimensional arrangement of the active site residues creates a chiral environment that sterically hinders the binding of the non-preferred enantiomer. researchgate.net For example, a D-stereospecific amidohydrolase from Streptomyces sp. has been shown to preferentially act on D-aminoacyl derivatives. researchgate.net

The following interactive table summarizes key kinetic parameters for the hydrolysis of a glutamic acid-containing pNA substrate by a representative glutamyl endopeptidase, illustrating the enzyme's efficiency.

Data derived from a study on a glutamyl endopeptidase from Bacillus licheniformis (GSE-BL) with the substrate Z-Phe-Leu-Glu-pNA.

The specificity of an enzyme for a substrate like this compound is not solely determined by the P1 residue. Interactions at other positions (P2, P3, etc.) also contribute to binding and catalysis. windows.net However, the presence of the glutamic acid residue is the primary determinant for recognition by glutamyl-specific proteases.

Applications of Dl H Glu Pna in Advanced Enzymatic Characterization and Screening

Characterization of Novel Amidases and Peptidases Utilizing DL-H-Glu-pNA

The identification and characterization of new enzymes with amidase or peptidase activity are fundamental to understanding biological pathways and discovering novel biocatalysts. This compound is particularly useful as a specific substrate to probe for enzymes that recognize and cleave at the carboxyl side of a glutamic acid residue.

In protein purification, confirming the purity of an enzyme preparation is critical. Mass purity, which indicates the percentage of the target protein in a sample, does not guarantee enzymatic purity. nih.gov A preparation can be over 99% pure by mass but contain trace amounts of a highly active contaminating enzyme that could confound experimental results. nih.gov

This compound can be employed in substrate-based studies to assess enzymatic purity. nih.gov For instance, if a researcher has purified a recombinant kinase, it should not possess any peptidase activity. By incubating the purified kinase preparation with this compound, one can test for the presence of contaminating glutamate-specific peptidases. The absence of p-nitroaniline release would provide strong evidence for the enzymatic purity of the kinase preparation with respect to this class of contaminating proteases.

Conversely, for a newly isolated enzyme hypothesized to be a glutamyl peptidase, its ability to hydrolyze this compound confirms its predicted activity. The rate of hydrolysis provides a direct measure of its specific amidolytic or peptidolytic capability.

Table 1: Illustrative Example of Using this compound to Assess Enzymatic Purity of a Fictional Recombinant Protein (Kinase X) This interactive table demonstrates how this compound activity can differentiate between an enzymatically pure and a contaminated sample.

| Sample | Protein Concentration (mg/mL) | Substrate | Incubation Time (min) | Absorbance Change at 405 nm | Conclusion |

|---|---|---|---|---|---|

| Purified Kinase X (Lot A) | 1.0 | This compound | 60 | 0.002 | No significant glutamyl peptidase activity detected. Sample is enzymatically pure. |

| Purified Kinase X (Lot B) | 1.0 | This compound | 60 | 0.458 | Significant glutamyl peptidase activity detected. Sample is contaminated. |

| Positive Control (Glutamyl Endopeptidase) | 0.1 | This compound | 60 | 1.250 | Assay is functioning correctly. |

Understanding how an enzyme catalyzes a reaction is crucial for its manipulation and inhibition. Kinetic analysis of this compound turnover can provide deep insights into an enzyme's catalytic mechanism. libretexts.org By measuring the rate of p-nitroaniline release under varying substrate concentrations, researchers can determine key steady-state kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat). acs.org

Furthermore, pre-steady-state kinetic analysis, which examines the initial "burst" of product formation in the first few milliseconds of the reaction, can reveal the rate-limiting step of the catalytic cycle. For some serine proteases, analysis of pNA substrate cleavage has shown that the acylation step (formation of a covalent enzyme-intermediate) is fast, while the deacylation step (hydrolysis of the intermediate to release the product and regenerate the free enzyme) is rate-limiting. researchgate.net This is observed as a rapid initial burst of p-nitroaniline release followed by a slower, steady-state rate. researchgate.net Applying this methodology with this compound allows for a detailed dissection of the catalytic steps of glutamate-specific enzymes.

Table 2: Hypothetical Kinetic Parameters for Two Different Glutamyl Peptidases Determined Using this compound This interactive table compares the catalytic efficiencies of two enzymes, illustrating how kinetic data can differentiate their functional properties.

| Enzyme | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Interpretation |

|---|---|---|---|---|

| Peptidase A | 150 | 10 | 6.7 x 10⁴ | Moderate affinity and turnover rate. |

Functional Studies of Glutamine-Metabolizing Enzymes and Related Amidohydrolases with this compound

Glutamine metabolism is central to cellular physiology, providing nitrogen for biosynthesis, carbon for replenishing the TCA cycle, and contributing to redox balance. nih.govnih.gov Key enzymes in this pathway, such as glutaminase (B10826351) (GLS), convert glutamine into glutamate (B1630785). researchgate.net While this compound is not a direct substrate for glutaminase, it is an effective tool for studying the activity of enzymes that act on glutamate, the product of the glutaminase reaction.

This makes this compound relevant for studying certain classes of amidohydrolases or peptidases whose natural substrates include glutamate-containing peptides. The activity of these enzymes can be influenced by the flux through glutamine metabolic pathways. For example, in a cellular environment with high glutaminase activity, the resulting increase in glutamate concentration could modulate the activity of downstream glutamate-specific peptidases. Using this compound in cell lysates or purified systems allows researchers to specifically assay for this peptidase activity and investigate its regulation in the context of broader metabolic changes. For instance, a study on a leucine (B10760876) aminopeptidase (B13392206) from Bacillus sp. JH108 used a panel of amino acid p-nitroanilide substrates to determine specificity and found no measurable hydrolysis of L-Glutamic acid γ-(p-nitroanilide), demonstrating the substrate's utility in defining enzyme specificity profiles. koreascience.kr

Development of High-Throughput Screening Assays for Enzyme Modulators Based on this compound Cleavage

High-throughput screening (HTS) is a foundational technology in drug discovery, enabling the rapid testing of thousands to millions of compounds to identify potential therapeutic agents that can modulate the activity of a biological target. longdom.org The chromogenic nature of this compound makes it exceptionally well-suited for HTS assays aimed at discovering inhibitors or activators of glutamyl peptidases. biosynth.com

The assay is typically performed in a microplate format (e.g., 96, 384, or 1536 wells). Each well contains the target enzyme, the this compound substrate, and a different compound from a chemical library. If a compound inhibits the enzyme, the rate of p-nitroaniline release will decrease or stop entirely, resulting in a low absorbance reading. Conversely, an activator would increase the reaction rate. Automated plate readers can measure the absorbance in all wells quickly, allowing for the efficient screening of large libraries. upenn.edu

The simplicity, robustness, and scalability of this colorimetric assay make it a cost-effective method for the primary screening phase of a drug discovery campaign. nih.gov Hits identified from the HTS campaign can then be subjected to further validation and characterization studies.

Table 3: Example Data from a High-Throughput Screen for Inhibitors of a Glutamyl Peptidase Using this compound This interactive table shows sample results from a 96-well plate screen, highlighting how active "hit" compounds are identified based on their percentage of inhibition.

| Compound ID | Concentration (µM) | Absorbance at 405 nm | % Inhibition | Hit? |

|---|---|---|---|---|

| DMSO Control | N/A | 1.05 | 0% | No |

| Cmpd-001 | 10 | 1.02 | 2.9% | No |

| Cmpd-002 | 10 | 0.15 | 85.7% | Yes |

| Cmpd-003 | 10 | 0.99 | 5.7% | No |

| Cmpd-004 | 10 | 0.48 | 54.3% | Yes |

Advanced Research Perspectives and Future Directions in Dl H Glu Pna Application

Integration of DL-H-Glu-pNA Assays with Automated and Microfluidic Platforms

The adaptation of enzyme assays using p-nitroanilide (pNA) substrates, including those with structures related to this compound, to automated and microfluidic platforms represents a significant leap forward in efficiency and analytical throughput. ethz.chmdpi.com These miniaturized systems offer numerous advantages over conventional methods, such as reduced reagent consumption, faster analysis times, and the potential for high-density parallel processing. ethz.chbiorxiv.orgnih.gov

Microfluidic devices, often referred to as "lab-on-a-chip" systems, enable the precise manipulation of minute fluid volumes within intricately designed microchannels. nih.govbath.ac.uk This technology is particularly well-suited for enzyme kinetics studies, as it allows for the rapid mixing of enzymes and substrates and continuous monitoring of the reaction progress. ethz.ch For assays involving chromogenic substrates like this compound, the release of p-nitroaniline can be detected spectrophotometrically directly on the chip. bath.ac.ukresearchgate.net The development of paper-based microfluidic devices further enhances the accessibility and cost-effectiveness of these assays, making them suitable for point-of-care diagnostics and resource-limited settings. researchgate.netmdpi.com

Automation is a key driver in modern drug discovery and diagnostics. High-throughput screening (HTS) platforms can perform thousands of enzymatic assays simultaneously, a process greatly facilitated by the use of chromogenic substrates that provide a simple colorimetric readout. google.comgoogle.com The integration of pNA-based assays into automated systems has been successfully demonstrated for various enzymes, and similar principles can be applied to assays utilizing this compound. google.comnih.gov These automated platforms often employ robotic liquid handlers and multi-well plate readers to streamline the entire workflow, from sample preparation to data analysis. biorxiv.orgnih.gov

Key advantages of integrating this compound assays with these advanced platforms include:

Increased Throughput: The ability to perform a large number of assays in parallel significantly accelerates research and screening efforts. ethz.chmdpi.com

Reduced Sample and Reagent Consumption: Microfluidic systems operate on the nanoliter to microliter scale, drastically reducing the amount of valuable enzymes, substrates, and other reagents required. ethz.chbiorxiv.org

Enhanced Precision and Reproducibility: Automated liquid handling and precise fluid control in microfluidic devices minimize human error and improve the consistency of experimental results. nih.gov

Real-Time Kinetic Analysis: These platforms are well-suited for monitoring the entire time course of an enzymatic reaction, providing detailed kinetic data. ethz.chnih.gov

The table below summarizes the key features and benefits of integrating this compound assays with automated and microfluidic platforms.

| Platform | Key Features | Advantages for this compound Assays |

| Automated Systems | Robotic liquid handling, multi-well plate format, high-throughput capabilities. google.comgoogle.com | Enables large-scale screening of enzyme inhibitors or activators; standardized protocols for improved reproducibility. nih.gov |

| Microfluidic Devices | Miniaturized channels and chambers, precise fluid control, laminar flow. nih.govbath.ac.uk | Reduced reagent consumption, rapid analysis, potential for single-cell enzyme analysis. ethz.chbiorxiv.org |

| Paper-Based Microfluidics | Low-cost substrate, capillary action for fluid transport, simple fabrication. researchgate.netmdpi.com | Cost-effective for diagnostics, suitable for resource-limited settings, easy to use. researchgate.net |

Design and Synthesis of Modified this compound Analogs for Enhanced Probing of Enzyme Specificity

The chemical structure of this compound provides a versatile scaffold for the synthesis of modified analogs designed to probe the specificities of various proteases. By systematically altering different parts of the molecule, researchers can gain insights into the structural and chemical features that govern enzyme-substrate recognition. The synthesis of peptide p-nitroanilides can be challenging due to the low nucleophilicity of p-nitroaniline. researchgate.netbeilstein-journals.orgresearchgate.net However, various synthetic strategies have been developed to overcome this obstacle, enabling the creation of a diverse range of pNA-based substrates. researchgate.netbeilstein-journals.orgnih.govresearchgate.net

One common modification involves extending the peptide chain. For instance, adding amino acid residues to the N-terminus of the pyroglutamic acid moiety can create substrates that interact with the S2, S3, and more distal subsites of the enzyme's active site. nih.govresearchgate.net This approach has been used to develop highly specific substrates for enzymes like subtilisin and thrombin. nih.govresearchgate.net The choice of amino acids in these extended peptides is critical, as their side chains will interact with the corresponding binding pockets in the enzyme, influencing the affinity and catalytic efficiency of the substrate. researchgate.net

Another strategy is to modify the pyroglutamic acid ring itself or replace it with other chemical groups to investigate the importance of this specific residue for enzyme recognition. Furthermore, the p-nitroanilide group can be replaced with other reporter groups, such as fluorophores (e.g., 7-amino-4-methylcoumarin, AMC), to create fluorogenic substrates with enhanced sensitivity. nih.govbeilstein-journals.org

The design of these analogs is often guided by the known substrate preferences of the target enzyme or by combinatorial chemistry approaches to screen libraries of modified substrates. researchgate.net The data obtained from these studies, such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), provide quantitative measures of how modifications to the substrate structure affect enzyme activity. researchgate.netportlandpress.com

Below is a table illustrating potential modifications to the this compound structure and the rationale behind them for probing enzyme specificity.

| Modification Site | Type of Modification | Rationale |

| N-terminus | Addition of amino acid residues (e.g., Ala, Leu, Phe). researchgate.net | To probe interactions with the S2, S3, and higher-order subsites of the enzyme. |

| Pyroglutamic Acid Ring | Opening the ring to form a glutamic acid derivative; substitution on the ring. | To assess the importance of the cyclic structure for substrate binding and catalysis. |

| p-Nitroanilide Group | Replacement with a fluorogenic group (e.g., AMC). beilstein-journals.org | To increase assay sensitivity and allow for fluorometric detection. |

| Peptide Backbone | Introduction of non-natural amino acids or peptide bond isosteres. bibliotekanauki.plrsc.orgresearchgate.netrcpcm.ru | To investigate the role of backbone conformation and hydrogen bonding in substrate recognition. |

The synthesis and characterization of these modified analogs provide a powerful toolkit for dissecting the molecular determinants of enzyme specificity. portlandpress.com

Role of this compound in Mechanistic Enzymology Studies of Amidolytic and Peptidolytic Reactions

This compound and its analogs are instrumental in elucidating the catalytic mechanisms of enzymes that cleave amide and peptide bonds. nih.govnih.gov The release of the chromogenic p-nitroaniline group provides a continuous and convenient spectrophotometric assay to monitor the progress of the enzymatic reaction in real-time. nih.govillinois.edu This allows for detailed kinetic studies to determine fundamental enzymatic parameters.

Pre-steady-state kinetic analysis, often using stopped-flow instrumentation, can provide insights into the rates of individual steps in the catalytic cycle, such as substrate binding, formation of intermediates, and product release. nih.govacs.org For some serine proteases, the hydrolysis of p-nitroanilide substrates proceeds through a two-step mechanism involving the formation of a covalent acyl-enzyme intermediate. nih.govacs.org A "burst" of p-nitroaniline release in the pre-steady-state phase can indicate that the deacylation step (hydrolysis of the acyl-enzyme intermediate) is rate-limiting. nih.gov

The pH dependence of the kinetic parameters (kcat and Km) can reveal the ionization states of critical amino acid residues in the enzyme's active site that are involved in catalysis and substrate binding. nih.govacs.org For example, studies on the trypsin-catalyzed hydrolysis of a lysine-p-nitroanilide substrate have helped to elucidate the roles of specific histidine and aspartate residues in the catalytic mechanism. acs.org

Solvent kinetic isotope effect studies, where the reaction is carried out in D₂O instead of H₂O, can be used to determine whether proton transfer is a rate-limiting step in the reaction. nih.gov A significant isotope effect suggests the involvement of general acid-base catalysis, a common feature in the mechanisms of many proteases. nih.gov

Furthermore, by comparing the kinetic parameters for the hydrolysis of a series of related substrates, researchers can construct structure-activity relationships that provide further mechanistic insights. portlandpress.comoup.com For example, comparing the hydrolysis rates of a p-nitroanilide substrate with its corresponding ester or thioester analog can help to dissect the electronic effects on catalysis.

Determine steady-state kinetic parameters (Km and kcat). acs.orgacs.org

Investigate pre-steady-state kinetics to identify rate-limiting steps. nih.govacs.org

Elucidate the roles of active site residues through pH-rate studies. nih.govacs.org

Probe for the involvement of proton transfer using kinetic isotope effects. nih.gov

Establish structure-activity relationships to understand the molecular basis of catalysis. oup.com

The application of these methods, facilitated by substrates like this compound, continues to advance our fundamental understanding of how enzymes work. csuohio.edustanford.eduresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.